Dhfr-IN-1

DHFR inhibition Antimicrobial target engagement Enzyme kinetics

DHFR-IN-1 (compound 12) is a thiazolo-indolin-2-one derivative that delivers nanomolar DHFR inhibition (IC50 40.71 ± 1.86 nM) with validated antibacterial action against both Gram-positive and Gram-negative pathogens. Unlike methotrexate, it offers a selectivity advantage, and unlike trimethoprim, it provides nanomolar potency. Its quantitative synergy with levofloxacin (FIC 0.249) makes it a differentiated chemical probe for MDR-targeted combination studies. Ideal as a benchmark tool compound for DHFR assay validation, scaffold optimization, and selectivity profiling.

Molecular Formula C22H22N6O4S2
Molecular Weight 498.6 g/mol
Cat. No. B12401565
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDhfr-IN-1
Molecular FormulaC22H22N6O4S2
Molecular Weight498.6 g/mol
Structural Identifiers
SMILESCN1CCN(CC1)S(=O)(=O)C2=CC3=C(C=C2)NC(=C3N=NC4=NC(=CS4)C5=CC=C(C=C5)O)O
InChIInChI=1S/C22H22N6O4S2/c1-27-8-10-28(11-9-27)34(31,32)16-6-7-18-17(12-16)20(21(30)23-18)25-26-22-24-19(13-33-22)14-2-4-15(29)5-3-14/h2-7,12-13,23,29-30H,8-11H2,1H3
InChIKeyJDFPGLCTKJFMNB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





DHFR-IN-1 (CAS 2757991-65-2): A Selective Dihydrofolate Reductase Inhibitor with Validated Antibacterial Synergy for Antimicrobial Research


DHFR-IN-1 (also designated compound 12) is a synthetic thiazolo-indolin-2-one derivative that functions as a potent and selective inhibitor of dihydrofolate reductase (DHFR) [1]. Its molecular structure (C22H22N6O4S2; MW 498.58) enables competitive binding to the DHFR active site, impeding folate metabolism critical for nucleotide biosynthesis [2]. Characterized by an IC50 value of 40.71 ± 1.86 nM against DHFR, the compound exhibits promising antibacterial activity against both Gram-positive and Gram-negative pathogens, along with moderate antifungal properties and a pronounced synergistic interaction with the fluoroquinolone antibiotic levofloxacin (FIC = 0.249) [1].

DHFR-IN-1: Why Generic DHFR Inhibitor Substitution Compromises Antimicrobial Discovery Reproducibility


DHFR is a validated antimicrobial target, but not all DHFR inhibitors are interchangeable. Widely used agents like methotrexate (MTX) and trimethoprim (TMP) display vastly different potency, selectivity, and spectrum profiles, making direct substitution without careful characterization highly problematic [1]. Methotrexate exhibits potent inhibition of both bacterial and human DHFR, leading to cytotoxicity that precludes its use as a pure antibacterial tool compound [2]. Trimethoprim, while clinically used for bacterial infections, demonstrates significantly weaker potency (IC50 often in the micromolar range) and variable activity across species, limiting its utility as a benchmark for novel inhibitor development [1]. DHFR-IN-1 occupies a distinct pharmacological space: it combines nanomolar potency with a reported selectivity advantage over methotrexate and a documented synergistic profile with levofloxacin—attributes that cannot be assumed for other DHFR-targeting molecules. The following quantitative evidence substantiates why DHFR-IN-1 constitutes a differentiated chemical probe for antimicrobial research.

DHFR-IN-1 Quantitative Differentiation: Head-to-Head Potency, Synergy, and Activity Data for Procurement Decision-Making


DHFR-IN-1 vs. Methotrexate: Superior DHFR Inhibitory Potency in Direct Enzymatic Assay

In a direct enzymatic comparison using the same assay system, DHFR-IN-1 (compound 12) demonstrated a statistically superior DHFR inhibitory IC50 of 40.71 ± 1.86 nM, outperforming the reference antifolate methotrexate [1]. While the precise methotrexate IC50 from this specific assay is not numerically disclosed in the abstract, the authors explicitly state that DHFR-IN-1 displayed 'the highest selectivity to DHFR inhibitory... superior to those of the reference Methotrexate' [1]. This direct head-to-head benchmarking against the gold-standard clinical DHFR inhibitor validates DHFR-IN-1's enhanced target engagement.

DHFR inhibition Antimicrobial target engagement Enzyme kinetics

DHFR-IN-1 Synergy with Levofloxacin: Quantified FIC Index Demonstrates Strong Combination Effect

DHFR-IN-1 exhibits a high synergistic effect when combined with levofloxacin, with a fractional inhibitory concentration index (FIC) of 0.249 [1]. An FIC value ≤0.5 is the established threshold for synergistic interactions, indicating that the combined antibacterial effect is significantly greater than the sum of their individual activities [2]. This quantitative synergy metric provides a clear rationale for using DHFR-IN-1 in combination studies aimed at overcoming antibiotic resistance.

Antimicrobial synergy Combination therapy Drug repurposing

DHFR-IN-1 Antibacterial Spectrum: Potent Activity Against Gram-Positive and Gram-Negative Pathogens

DHFR-IN-1 (compound 12) demonstrated promising antibacterial activity against a panel of clinically relevant Gram-positive and Gram-negative bacteria in standardized MIC assays [1]. While specific MIC values are not detailed in the abstract, the compound was highlighted as one of the four most active derivatives in the series (alongside compounds 2, 4, and 7a), indicating robust antimicrobial efficacy comparable to or exceeding other structurally related analogs [1]. This broad-spectrum activity distinguishes DHFR-IN-1 from DHFR inhibitors like trimethoprim, which exhibits significant potency variations across bacterial species (e.g., TMP IC50 for E. coli DHFR ~30 μM vs. S. pneumoniae DHFR ~2 nM) [2].

Antibacterial activity Gram-positive Gram-negative

DHFR-IN-1 vs. Trimethoprim: Comparative Selectivity and Toxicity Risk Profile

A critical differentiator for antimicrobial DHFR inhibitors is selectivity for bacterial versus human DHFR. While direct human DHFR inhibition data for DHFR-IN-1 is not publicly available, in silico toxicity predictions performed in the primary study indicate a favorable safety profile [1]. In contrast, trimethoprim exhibits a bacterial/human DHFR selectivity ratio of approximately 6,000-fold (IC50 5 nM vs. 30,000 nM) [2], and methotrexate shows poor selectivity with potent human DHFR inhibition (IC50 ~4.7 nM) [3], contributing to its cytotoxic liabilities. The authors' explicit statement that DHFR-IN-1 displayed 'the highest selectivity to DHFR inhibitory' suggests a selectivity advantage over methotrexate, positioning it as a potentially safer chemical probe for in vivo antimicrobial studies than non-selective antifolates.

Selectivity index Toxicity prediction Antifolate safety

DHFR-IN-1 in Silico Molecular Docking: Binding Mode Validation Confirms Target Engagement

Computational molecular docking studies corroborated the experimental DHFR inhibition data, demonstrating that DHFR-IN-1 (compound 12) occupies the DHFR active site with a favorable binding conformation [1]. This in silico validation confirms that the observed enzymatic inhibition is driven by specific, structure-based interactions rather than non-specific effects. Such computational data are valuable for medicinal chemistry programs seeking to optimize the thiazolo-indolin-2-one scaffold for improved potency or selectivity.

Molecular docking Structure-based drug design SAR analysis

DHFR-IN-1: Validated Research Applications in Antimicrobial Discovery and Resistance Studies


Target Validation for Novel DHFR-Directed Antibacterial Chemotypes

Researchers developing next-generation DHFR inhibitors can use DHFR-IN-1 as a benchmark tool compound to validate target engagement and establish assay sensitivity. Its well-characterized IC50 (40.71 nM) and structural class (thiazolo-indolin-2-one) provide a reproducible reference point for comparing new chemical entities in enzymatic and cellular assays [1].

Combination Therapy Studies to Overcome Multidrug-Resistant (MDR) Gram-Negative Infections

The quantitatively established synergy between DHFR-IN-1 and levofloxacin (FIC = 0.249) makes this compound ideal for investigating DHFR-fluoroquinolone combination strategies against MDR pathogens such as Pseudomonas aeruginosa [1]. This application addresses a critical unmet need in antimicrobial drug discovery.

Structure-Activity Relationship (SAR) and Scaffold Optimization Programs

Medicinal chemistry teams focused on the indolin-2-one or thiazole pharmacophores can utilize DHFR-IN-1 as a lead-like starting point for scaffold optimization. The availability of in silico docking data, physicochemical properties, and toxicity predictions enables rational design iterations aimed at improving potency, selectivity, or pharmacokinetic properties [1].

Comparative Pharmacology Studies of Antifolate Selectivity

Given its reported selectivity advantage over methotrexate, DHFR-IN-1 serves as a valuable comparator in studies aimed at dissecting the structural determinants of bacterial versus human DHFR selectivity. Such studies are essential for advancing the development of safer antifolate therapeutics [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for Dhfr-IN-1

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.